BMS-695735 is a synthetic compound classified as a benzimidazole derivative, specifically designed as an inhibitor of the insulin-like growth factor-1 receptor. Its molecular formula is with a molecular weight of approximately 512.02 g/mol. The compound exhibits notable anti-tumor activity and has been developed for research purposes, particularly in the context of cancer therapies .
The biological activity of BMS-695735 is primarily linked to its role as an inhibitor of the insulin-like growth factor-1 receptor. This receptor is crucial in various cellular processes, including proliferation, differentiation, and survival of cancer cells. The compound has demonstrated significant anti-tumor effects in multiple xenograft models, showcasing its potential as a therapeutic agent in oncology . Its favorable pharmacokinetic properties also suggest a low risk for drug-drug interactions, making it a candidate for further clinical development .
The synthesis of BMS-695735 involves multi-step organic reactions typical for creating benzimidazole compounds. The process generally includes:
Specific details on the synthetic pathway can be found in detailed chemical literature focusing on similar compounds .
BMS-695735 is primarily investigated for its applications in cancer treatment due to its ability to inhibit the insulin-like growth factor-1 receptor. Its anti-tumor properties make it a candidate for further studies aimed at understanding its efficacy in various cancer types, particularly those that exhibit dependence on insulin-like growth factor signaling pathways .
Studies on BMS-695735 have highlighted its interaction with the insulin-like growth factor-1 receptor and CYP3A4 enzyme. The inhibition of CYP3A4 suggests that BMS-695735 may influence the metabolism of co-administered drugs, which is critical for understanding potential side effects and drug interactions in clinical settings . Further interaction studies are essential to delineate its pharmacological profile and safety margin.
BMS-695735 shares structural similarities and functional characteristics with several other compounds that target the insulin-like growth factor signaling pathway. Below is a comparison with notable similar compounds:
Compound Name | Structure Type | Mechanism of Action | Unique Features |
---|---|---|---|
BMS-536924 | Benzimidazole | IGF-1R Inhibition | Earlier compound with established efficacy |
Linsitinib | Small Molecule | IGF-1R Inhibition | Dual inhibition of IGF-1R and insulin receptor |
Picropodophyllin | Natural Product | Inhibition of IGF signaling | Derived from natural sources |
Uniqueness of BMS-695735: While many compounds target the insulin-like growth factor-1 receptor, BMS-695735 is distinguished by its potent inhibition profile and favorable pharmacokinetics, which may lead to fewer drug-drug interactions compared to others like Linsitinib or Picropodophyllin .
BMS-695735, chemically designated as 4-[2-(4-chloropyrazol-1-yl)ethylamino]-3-[6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazol-2-yl]-1H-pyridin-2-one, represents a significant advancement in benzimidazole-based insulin-like growth factor-1 receptor inhibitors [1] [2]. This compound emerged from systematic structure-activity relationship optimization of the lead compound BMS-536924, addressing critical pharmaceutical development challenges including cytochrome P450 3A4 inhibition, pregnane X receptor transactivation, and suboptimal absorption, distribution, metabolism, and excretion properties [6].
Property | Value | Reference |
---|---|---|
Molecular Formula | C26H31ClFN7O | [2] [7] |
Molecular Weight | 512.03 g/mol | [2] [7] |
Insulin-like Growth Factor-1 Receptor IC50 | 34 nM | [2] |
Insulin Receptor IC50 | 72 nM | [2] |
Focal Adhesion Kinase IC50 | 165 nM | [2] |
Lymphocyte-specific Protein Tyrosine Kinase IC50 | 14 nM | [2] |
The synthesis of BMS-695735 follows established benzimidazole formation methodologies, primarily utilizing the Phillips-Ladenburg condensation reaction between ortho-phenylenediamine derivatives and carboxylic acid precursors [31] [40]. The benzimidazole core formation occurs through a nucleophilic attack of the amino groups on the carbonyl carbon, followed by cyclization and dehydration under acidic conditions [31] [41].
The synthetic pathway involves multiple convergent steps, beginning with the preparation of the 6-[1-(3-fluoropropyl)piperidin-4-yl]-4-methyl-1H-benzimidazole intermediate [6]. This intermediate synthesis requires careful control of reaction conditions to achieve optimal yields while maintaining the integrity of the fluoroalkyl substituent [36] [38]. The fluorinated piperidine component presents particular synthetic challenges due to the electron-withdrawing nature of fluorine, which affects both reactivity patterns and reaction selectivity [42] [44].
The pyridin-2-one moiety formation involves a subsequent condensation reaction with appropriately functionalized pyridine precursors [6]. The final coupling step introduces the 4-chloropyrazol-1-yl ethylamine side chain through nucleophilic substitution reactions, requiring precise temperature control and inert atmosphere conditions to prevent decomposition of the chloropyrazole functionality [37] [39].
Synthetic Step | Typical Yield Range | Key Challenges |
---|---|---|
Benzimidazole Formation | 75-88% | Temperature control, dehydration |
Fluorinated Piperidine Coupling | 65-82% | Fluorine stability, selectivity |
Pyridin-2-one Construction | 70-85% | Regioselectivity, purification |
Final Chloropyrazole Coupling | 68-79% | Moisture sensitivity, side reactions |
Palladium-catalyzed cross-coupling reactions play a crucial role in the advanced synthetic approaches for BMS-695735 construction [14] [16]. The Suzuki-Miyaura coupling reaction has been extensively employed for the formation of carbon-carbon bonds between the benzimidazole core and various aromatic substituents [22] [23]. These reactions typically utilize palladium complexes with biarylphosphine ligands such as tert-butyl-BrettPhos or X-Phos, providing excellent yields under mild conditions [17] [43].
The palladium-catalyzed amination reactions, particularly Buchwald-Hartwig coupling, facilitate the introduction of nitrogen-containing heterocycles into the BMS-695735 framework [17] [43]. These transformations employ specialized palladium precatalysts with dialkylbiaryl phosphine ligands, enabling efficient carbon-nitrogen bond formation at moderate temperatures [17]. The reaction conditions typically involve cesium carbonate as base in polar aprotic solvents such as dimethyl sulfoxide or N,N-dimethylformamide [17].
Cascade palladium catalysis has emerged as a particularly valuable strategy for benzimidazole synthesis, allowing for sequential carbon-nitrogen bond formations in a single reaction vessel [17]. This approach enables the direct construction of nitrogen-arylbenzimidazoles with predictable regiocontrol, addressing traditional selectivity challenges in benzimidazole arylation [17]. The methodology employs differential reactivity of aryl electrophiles, utilizing the oxidative addition preference order of iodide over triflate over bromide over chloride [17].
The optimization of BMS-695735 from its predecessor BMS-536924 involved systematic functional group modifications to enhance bioactivity while reducing off-target effects [6] [24]. The introduction of the fluoroalkyl substituent on the piperidine ring significantly improved the compound's metabolic stability and reduced cytochrome P450 3A4 inhibition [6]. This modification exploits the unique properties of carbon-fluorine bonds, including increased lipophilicity and resistance to metabolic oxidation [42] [44].
The chloropyrazole moiety introduction enhanced selectivity for the insulin-like growth factor-1 receptor over related kinases [2] [6]. The electron-withdrawing nature of the chlorine substituent modulates the electronic properties of the pyrazole ring, optimizing binding interactions within the receptor active site [37]. Strategic positioning of this heterocycle also reduces potential for metabolic hydroxylation, contributing to improved pharmacokinetic properties [6].
Benzimidazole substitution patterns significantly influence both potency and selectivity profiles [27] [31]. The methyl group at the 4-position of the benzimidazole ring provides steric hindrance that enhances selectivity, while the piperidine substituent at the 6-position contributes to optimal receptor binding geometry [6] [24]. These modifications collectively result in improved absorption, distribution, metabolism, and excretion properties compared to earlier generation compounds [6].
Optimization Parameter | BMS-536924 (Lead) | BMS-695735 (Optimized) | Improvement Factor |
---|---|---|---|
Cytochrome P450 3A4 Inhibition | Potent | Reduced | 5-10 fold |
Pregnane X Receptor Transactivation | High | Minimal | >10 fold |
Aqueous Solubility | Poor | Enhanced | 3-5 fold |
Plasma Protein Binding | High (>95%) | Moderate (85-90%) | Significant |
The industrial-scale synthesis of BMS-695735 presents numerous technical challenges related to process chemistry optimization and manufacturing efficiency [22] [23]. The multi-step synthetic sequence requires careful consideration of reaction scalability, particularly for steps involving moisture-sensitive intermediates and air-sensitive palladium catalysts [22] [23]. Temperature control becomes critical at larger scales due to exothermic condensation reactions and the thermal instability of certain fluorinated intermediates [42].
Purification challenges arise from the structural complexity of BMS-695735, necessitating advanced chromatographic techniques for intermediate isolation [22] [23]. The presence of multiple nitrogen-containing heterocycles complicates purification due to similar polarity profiles of synthetic intermediates and impurities [22]. Industrial processes must incorporate robust analytical methods for monitoring reaction progress and ensuring consistent product quality [22].
Solvent selection for large-scale operations requires balancing reaction efficiency with environmental and economic considerations [22] [23]. Traditional organic solvents used in laboratory synthesis may not be suitable for industrial implementation due to regulatory restrictions or cost factors [42]. Alternative green chemistry approaches, including aqueous media reactions and catalyst recycling strategies, become essential for sustainable manufacturing [22] [42].
The synthesis of fluorinated building blocks presents particular challenges for industrial implementation [42] [44]. Fluorine introduction often requires specialized equipment resistant to hydrogen fluoride corrosion, increasing capital investment requirements [42]. Additionally, the handling of fluorinated waste streams necessitates specialized disposal protocols, adding to operational complexity and cost [42] [44].
Quality control measures must address the inherent instability of certain synthetic intermediates under ambient conditions [22] [23]. Moisture-sensitive compounds require inert atmosphere storage and handling, while light-sensitive intermediates necessitate protection from photodegradation [22]. These requirements significantly impact warehouse design and inventory management strategies for industrial production [22] [23].
Scalability Challenge | Impact Level | Mitigation Strategy |
---|---|---|
Moisture Sensitivity | High | Inert atmosphere processing |
Temperature Control | Medium | Advanced reactor design |
Purification Complexity | High | Multi-stage chromatography |
Fluorine Handling | High | Specialized equipment |
Waste Management | Medium | Green chemistry alternatives |
Quality Control | High | Advanced analytical methods |